molecular formula C22H42N4O B024649 4-[2-(dioctylamino)ethoxy]pyrimidin-2-amine CAS No. 102207-78-3

4-[2-(dioctylamino)ethoxy]pyrimidin-2-amine

Cat. No.: B024649
CAS No.: 102207-78-3
M. Wt: 378.6 g/mol
InChI Key: AXJIPCUJIFBEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a nonyloxy group attached to the indole ring at the 5-position and an ethylamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nonyloxy Group: The nonyloxy group can be introduced via an etherification reaction. This involves the reaction of the indole derivative with nonyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Ethylamine Group: The ethylamine group can be introduced through a reductive amination reaction. This involves the reaction of the indole derivative with an aldehyde or ketone followed by reduction with a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of 2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nonyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced derivatives such as primary amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the nonyloxy group.

Scientific Research Applications

2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine involves its interaction with specific molecular targets, such as serotonin receptors. As a selective agonist for the 5-hydroxytryptamine 1D receptor, the compound binds to the receptor and activates it, leading to downstream signaling pathways that modulate neuronal activity and neurotransmitter release . This interaction can influence various physiological processes, including mood regulation, pain perception, and cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its selective agonism for the 5-hydroxytryptamine 1D receptor sets it apart from other indole derivatives, making it a valuable compound for neuropharmacological research and potential therapeutic applications.

Properties

CAS No.

102207-78-3

Molecular Formula

C22H42N4O

Molecular Weight

378.6 g/mol

IUPAC Name

4-[2-(dioctylamino)ethoxy]pyrimidin-2-amine

InChI

InChI=1S/C22H42N4O/c1-3-5-7-9-11-13-17-26(18-14-12-10-8-6-4-2)19-20-27-21-15-16-24-22(23)25-21/h15-16H,3-14,17-20H2,1-2H3,(H2,23,24,25)

InChI Key

AXJIPCUJIFBEBX-UHFFFAOYSA-N

SMILES

CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N

Key on ui other cas no.

102207-78-3

Synonyms

2-Amino-4-di-octylaminoethoxypyrimidine

Origin of Product

United States

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